![molecular formula C10H10N2O4S B13881766 2-morpholin-4-yl-7H-pyrano[4,3-d][1,3]thiazole-4,6-dione](/img/structure/B13881766.png)
2-morpholin-4-yl-7H-pyrano[4,3-d][1,3]thiazole-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-morpholin-4-yl-7H-pyrano[4,3-d][1,3]thiazole-4,6-dione is a heterocyclic compound that features a unique combination of morpholine, pyrano, and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-yl-7H-pyrano[4,3-d][1,3]thiazole-4,6-dione typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions include:
- Solvent: Ethanol
- Base: Triethylamine
- Temperature: Room temperature to reflux
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-morpholin-4-yl-7H-pyrano[4,3-d][1,3]thiazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiazole ring or other parts of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学的研究の応用
2-morpholin-4-yl-7H-pyrano[4,3-d][1,3]thiazole-4,6-dione has several scientific research applications:
作用機序
The mechanism of action of 2-morpholin-4-yl-7H-pyrano[4,3-d][1,3]thiazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, disrupting normal cellular functions. It can also interfere with DNA replication and protein synthesis, leading to cell death in cancer cells .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Thiazolo[4,5-b]pyridine: Exhibits a range of biological activities, including antimicrobial and anticancer effects.
Morpholinyl derivatives: Commonly used in medicinal chemistry for their diverse biological activities.
Uniqueness
2-morpholin-4-yl-7H-pyrano[4,3-d][1,3]thiazole-4,6-dione stands out due to its unique combination of morpholine, pyrano, and thiazole rings, which confer distinct chemical and biological properties
特性
分子式 |
C10H10N2O4S |
|---|---|
分子量 |
254.26 g/mol |
IUPAC名 |
2-morpholin-4-yl-7H-pyrano[4,3-d][1,3]thiazole-4,6-dione |
InChI |
InChI=1S/C10H10N2O4S/c13-7-5-6-8(9(14)16-7)17-10(11-6)12-1-3-15-4-2-12/h1-5H2 |
InChIキー |
CGHHTGJDNOZBFG-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC3=C(S2)C(=O)OC(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol](/img/structure/B13881683.png)
![5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B13881693.png)
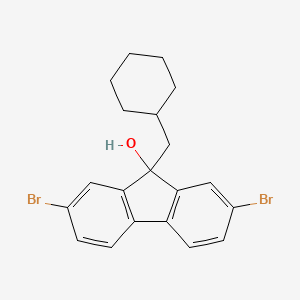
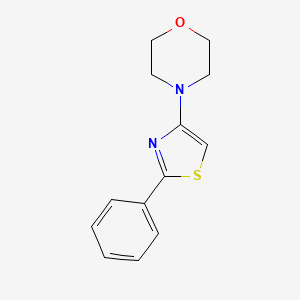
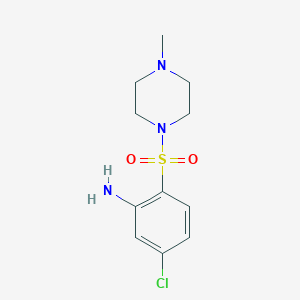

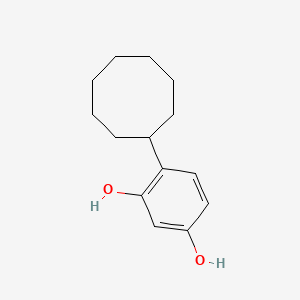
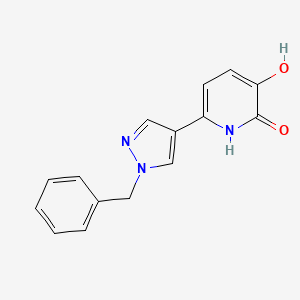
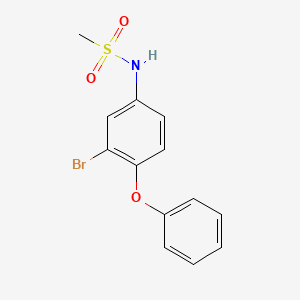
![2-[(3-Fluoropyridin-2-yl)amino]acetic acid](/img/structure/B13881735.png)
![3-Iodo-6-methylpyrrolo[2,3-c]pyridine](/img/structure/B13881738.png)
![2-[(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]ethanol](/img/structure/B13881745.png)
![4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide](/img/structure/B13881760.png)
![N-[5-methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13881761.png)
